2-Bromopyridine
Overview
Description
2-Bromopyridine is an organic compound with the molecular formula C₅H₄BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position of the pyridine ring. This compound is widely used as a building block in organic synthesis and serves as an intermediate for the synthesis of various pyridine derivatives .
Mechanism of Action
Target of Action
2-Bromopyridine is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of Pyridine derivatives .
Mode of Action
This compound can be used as a building block in the formation of C−N bond by various cross-coupling reactions . It can also act as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium . Furthermore, it can be a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
Biochemical Pathways
This compound reacts with butyllithium to give 2-lithiopyridine , which is a versatile reagent . Pyrithione can be prepared in a two-step synthesis from this compound by oxidation to the N-oxide with a suitable peracid followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For example, in the synthesis of 2′-pyridyldifluoroacetate, this compound contributes to the formation of a new compound with potential applications in various fields .
Biochemical Analysis
Biochemical Properties
2-Bromopyridine plays a significant role in biochemical reactions. It can react with butyllithium to give 2-lithiopyridine , which is a versatile reagent
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with butyllithium to give 2-lithiopyridine . This compound is a versatile reagent
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopyridine can be synthesized from 2-aminopyridine through bromination. In this process, hydrobromic acid (over 48%) is first cooled to below 0°C, and 2-aminopyridine is slowly added. Liquid bromine is then added dropwise in a salt bath under freezing conditions, maintaining the reaction temperature below -5°C .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the bromination of pyridine derivatives using bromine or other brominating agents under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
2-Bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions:
Negishi Coupling: this compound reacts with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Goldberg Reaction: This reaction involves the formation of 2-alkyl(aryl)aminopyridines from this compound using copper catalysts.
Oxidation and Reduction Reactions:
Oxidation: this compound can be oxidized to form pyridine N-oxides under specific conditions.
Reduction: It can be reduced to form 2-pyridyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Catalysts: Palladium, copper, and ruthenium catalysts are commonly used in reactions involving this compound.
Solvents: Organic solvents such as ether, dichloromethane, and acetonitrile are frequently used.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
2-Alkyl(aryl)aminopyridines: Produced via the Goldberg reaction.
Scientific Research Applications
2-Bromopyridine has a wide range of applications in scientific research, including:
Chemistry:
Building Block: It is used as a precursor in the synthesis of various heterocyclic compounds and ligands for catalysts.
Cross-Coupling Reactions: Employed in the formation of carbon-nitrogen and carbon-carbon bonds.
Biology and Medicine:
Pharmaceutical Intermediates: Used in the synthesis of drugs and biologically active molecules.
Research Reagents: Serves as a reagent in the development of new therapeutic agents.
Industry:
Material Science: Utilized in the production of advanced materials and polymers.
Agrochemicals: Acts as an intermediate in the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
2-Bromopyridine can be compared with other halogenated pyridine derivatives, such as:
2-Chloropyridine: Similar in reactivity but often less reactive in cross-coupling reactions due to the stronger carbon-chlorine bond.
2-Iodopyridine: More reactive than this compound in substitution reactions due to the weaker carbon-iodine bond.
3-Bromopyridine: The bromine atom is positioned at the third position, leading to different reactivity and selectivity in chemical reactions.
Uniqueness: this compound is unique due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. Its position-specific bromine atom allows for selective functionalization of the pyridine ring, which is advantageous in the synthesis of complex molecules .
Properties
IUPAC Name |
2-bromopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRWILPUOVGIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051564 | |
Record name | 2-Bromopyridine | |
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Molecular Weight |
158.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless oily liquid; [EPA - PPRTV] Pale yellow or colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-Bromopyridine | |
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Vapor Pressure |
1.0 [mmHg] | |
Record name | 2-Bromopyridine | |
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CAS No. |
109-04-6 | |
Record name | 2-Bromopyridine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=109-04-6 | |
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Record name | 2-Bromopyridine | |
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Record name | 2-BROMOPYRIDINE | |
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Record name | Pyridine, 2-bromo- | |
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Record name | 2-Bromopyridine | |
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Record name | 2-BROMOPYRIDINE | |
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